molecular formula C20H15ClFNO3S B376366 Ethyl 2-(4-fluorobenzamido)-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 380645-02-3

Ethyl 2-(4-fluorobenzamido)-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B376366
CAS No.: 380645-02-3
M. Wt: 403.9g/mol
InChI Key: RRRYOZWGLNSXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-fluorobenzamido)-4-(4-chlorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H15ClFNO3S and its molecular weight is 403.9g/mol. The purity is usually 95%.
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Properties

CAS No.

380645-02-3

Molecular Formula

C20H15ClFNO3S

Molecular Weight

403.9g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H15ClFNO3S/c1-2-26-20(25)17-16(12-3-7-14(21)8-4-12)11-27-19(17)23-18(24)13-5-9-15(22)10-6-13/h3-11H,2H2,1H3,(H,23,24)

InChI Key

RRRYOZWGLNSXJH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl cyanoacetate (5 mmol), and p-chloro-acetophenone (5 mmol) are dissolved in toluene (5 mL). Morpholine (5 mmol) is added followed by activated molecular sieves (4A). The reaction is stirred at 80° C. for 12 hours. The reaction is cooled to room temperature, filtered and concentrated. The residue is taken up in toluene (5 mL), ethanol (5 mL) and sulfur is added (0.16 g; 5 mmol). The reaction mixture is heated with mixing at 70° C. for 12 hours. The reaction is cooled to room temperature and the solvents are evaporated. The residue is purified by HPLC to provide ethyl 2-amino-4-(4-chlorophenyl)-thiophene-3-carboxylate. Ethyl 2-amino-4-(4-chlorophenyl)-thiophene-3-carboxylate (5 mmol) is treated with 4-fluorobenzoyl chloride (5 mmol) in THF (10 mL). The reaction is stirred at room temperature for 10 hours. The reaction is diluted with 1N NaOH (10 mL) and ethyl acetate (15 mL). The layers are separated, the organic layer is dried with anhydrous sodium sulfate, filtered and concentrated. The residue is purified by flash chromatography to provide ethyl 2-(4-fluorobenzamido)-4-(4-chlorophenyl)thiophene-3-carboxylate. Ethyl 2-(fluorobenzamido)-4-(4-chlorophenyl)thiophene-3-carboxylate is hydrolyzed under a variety of conditions (e.g. LiOH, water; LiOH, H2O2, water; or NaOH, water) to provide 2-(4-fluorobenzamido)-4-(4-chlorophenyl)thiophene-3-carboxylic acid.
Quantity
5 mmol
Type
reactant
Reaction Step One
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5 mmol
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reactant
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10 mL
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solvent
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10 mL
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solvent
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15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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